molecular formula C8H13NO3Si B14496409 1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 63330-88-1

1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14496409
CAS No.: 63330-88-1
M. Wt: 199.28 g/mol
InChI Key: SURKHQOLKCJLSC-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

Common reagents used in these reactions include mercury (II) salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with molecular targets and pathways. The compound’s tricyclic structure allows it to form stable complexes with various biological molecules, leading to its significant biological activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its mechanism of action.

Comparison with Similar Compounds

1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique among silatranes due to its ethynyl group. Similar compounds include:

These compounds share the tricyclic silatrane structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

CAS No.

63330-88-1

Molecular Formula

C8H13NO3Si

Molecular Weight

199.28 g/mol

IUPAC Name

1-ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H13NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h1H,3-8H2

InChI Key

SURKHQOLKCJLSC-UHFFFAOYSA-N

Canonical SMILES

C#C[Si]12OCCN(CCO1)CCO2

Origin of Product

United States

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